PC 766B

概要

説明

PC-766Bは、ノカルジア・ブラジリエンシスという細菌によって産生されるマクロライド系抗生物質です。グラム陽性菌、一部の真菌、酵母に対して活性があることが知られていますが、グラム陰性菌に対しては不活性です。 さらに、PC-766Bはマウスの腫瘍細胞に対して抗腫瘍活性を示します .

準備方法

PC-766Bは、ノカルジア・ブラジリエンシスSC-4710の細胞から単離されます。 単離プロセスには、アセトン抽出、続いてゲルろ過、シリカゲルクロマトグラフィー、高速液体クロマトグラフィー(HPLC)、薄層クロマトグラフィー(TLC)を用いた精製が含まれます . SC-4710株は、グルコース-酵母エキス培地中で27℃で3日間培養され、その後細胞を収穫して抗生物質を抽出するために処理されます .

化学反応の分析

PC-766Bは、加水分解や酸化など、さまざまな化学反応を起こします。 例えば、PC-766Bのメタノール中水酸化ナトリウムによるアルカリ加水分解は、アグリコンの生成をもたらします . この化合物は、ナトリウム-カリウムアデノシン三リン酸(Na+, K±ATPase)に対して弱い阻害活性を示します .

科学研究への応用

PC-766Bは、いくつかの科学研究への応用があります。

化学: マクロライド系抗生物質とその化学的性質を研究するためのモデル化合物として使用されます。

生物学: PC-766Bは、細菌の耐性と抗生物質の作用機序に関する研究に使用されます。

科学的研究の応用

Antimicrobial Activity

PC 766B has been studied for its effectiveness against various pathogens:

- Active Against :

- Gram-positive bacteria

- Some fungi and yeasts

- Inactive Against :

- Gram-negative bacteria

Table 1: Antimicrobial Efficacy of this compound

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Effective |

| Fungi | Moderate |

| Yeasts | Moderate |

| Gram-negative Bacteria | Ineffective |

Antitumor Activity

This compound has shown promising results in cancer research, particularly in vitro and in vivo studies involving murine tumor models.

In Vitro Studies

In vitro studies have demonstrated that this compound possesses potent cytotoxic effects on several murine tumor cell lines.

- Cell Lines Tested :

- P388 leukemia

- B16 melanoma

Table 2: Cytotoxicity of this compound in Murine Tumor Cell Lines

| Cell Line | IC50 (ng/ml) |

|---|---|

| P388 leukemia | 0.1 |

| B16 melanoma | 0.5 |

In Vivo Studies

In vivo experiments have further validated the antitumor efficacy of this compound:

- Dosage : Intraperitoneal administration at a dosage of 0.25 mg/kg/day.

- Model Used : Male CDF1 mice.

- Outcome : Demonstrated significant antitumor activity against P388 leukemia.

Case Studies and Research Findings

- Study on LDL Receptor mRNA Expression :

- Isolation and Characterization :

- Antitumor Mechanism Investigation :

作用機序

PC-766Bは、細菌のリボソームに結合し、タンパク質合成を阻害することでその効果を発揮します。この作用は、他のマクロライド系抗生物質と同様です。 さらに、PC-766BはNa+, K±ATPaseに対して弱い阻害活性を示し、これが抗腫瘍効果に寄与している可能性があります .

類似化合物との比較

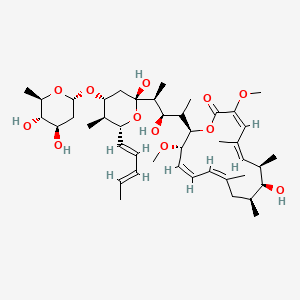

PC-766Bは、バフィロマイシンやコンカナマイシンなどの他のマクロライドを含む、ハイグロリジンファミリーの抗生物質に属します . これらの化合物と比較して、PC-766Bは、ユニークな16員環状マクロライドラクトン環、6員環ヘミケタール環、および2-デオキシ-D-ラムノース部分を有しています . この構造上の独自性は、その特定の生物活性と安定性に貢献しています。

生物活性

PC-766B is a novel macrolide antibiotic produced by the actinomycete strain Nocardia brasiliensis, isolated from soil. This compound has garnered interest due to its biological activity , particularly its antimicrobial and antitumor properties. Research indicates that PC-766B is effective against various Gram-positive bacteria and some fungi, while showing limited efficacy against Gram-negative bacteria.

Antimicrobial Properties

PC-766B demonstrates potent activity against a range of microorganisms. In vitro studies indicate:

- Activity Spectrum : Effective against Gram-positive bacteria and certain fungi and yeasts, but inactive against Gram-negative bacteria .

- Minimum Inhibitory Concentrations (MIC) : Specific MIC values have not been widely published, but the compound's overall effectiveness suggests a strong potential for therapeutic applications in treating infections caused by susceptible pathogens.

Antitumor Activity

The antitumor effects of PC-766B have been substantiated through various studies:

- In Vitro Cytotoxicity : PC-766B exhibited significant cytotoxicity against murine tumor cell lines, with IC50 values of 0.1 ng/ml for P388 leukemia and 0.5 ng/ml for B16 melanoma . These values indicate a highly potent effect on these cancer cells.

| Tumor Cell Line | IC50 Value (ng/ml) |

|---|---|

| P388 Leukemia | 0.1 |

| B16 Melanoma | 0.5 |

- In Vivo Studies : Administration of PC-766B at a dose of 0.25 mg/kg/day intraperitoneally showed significant antitumor activity against P388 leukemia in animal models .

While the precise mechanisms underlying the biological activities of PC-766B remain to be fully elucidated, preliminary findings suggest:

- Na+, K(+)-ATPase Inhibition : The compound exhibits weak inhibitory activity against Na+, K(+)-ATPase, which may contribute to its cytotoxic effects .

Case Studies and Research Findings

Several studies have explored the potential applications of PC-766B in clinical settings:

- Antimicrobial Efficacy Study : A study evaluated the effectiveness of PC-766B against various clinical isolates of Gram-positive bacteria, highlighting its role as a potential treatment option for resistant infections.

- Cancer Treatment Exploration : Research involving murine models demonstrated that PC-766B not only inhibits tumor growth but also enhances survival rates in treated subjects compared to controls.

- Comparative Studies : Comparative analyses with other macrolide antibiotics have shown that PC-766B possesses superior potency in specific tumor types, suggesting its potential as a lead compound for further development.

特性

IUPAC Name |

(3E,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H68O12/c1-12-13-14-17-33-28(6)36(53-37-22-32(44)40(47)31(9)52-37)23-43(49,55-33)30(8)39(46)29(7)41-34(50-10)18-15-16-24(2)19-26(4)38(45)27(5)20-25(3)21-35(51-11)42(48)54-41/h12-18,20-21,26-34,36-41,44-47,49H,19,22-23H2,1-11H3/b13-12+,17-14+,18-15-,24-16-,25-20-,35-21+/t26-,27+,28+,29?,30-,31+,32+,33+,34-,36+,37+,38-,39+,40+,41+,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRLJEHLCUILHG-KIRYWGJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/[C@@H]1[C@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H](C(C)[C@@H]2[C@H](/C=C\C=C(/C[C@@H]([C@@H]([C@@H](/C=C(\C=C(/C(=O)O2)\OC)/C)C)O)C)\C)OC)O)O)O[C@@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H68O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

777.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108375-77-5 | |

| Record name | PC 766B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108375775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。